tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481537
InChI: InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-9-13(10-12-21)20(4)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3
SMILES:
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.5 g/mol

tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16481537

Molecular Formula: C18H25N3O4S

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate -

Specification

Molecular Formula C18H25N3O4S
Molecular Weight 379.5 g/mol
IUPAC Name tert-butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-11-9-13(10-12-21)20(4)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3
Standard InChI Key BVCGIAIZXMVKBD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32

Introduction

Structural Characteristics

IUPAC Nomenclature and Molecular Identity

The IUPAC name tert-butyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]piperidine-1-carboxylate reflects its three key components:

  • A piperidine ring substituted at the 4-position with a methylamino group linked to a benzoisothiazole dioxide moiety.

  • A tert-butyl carbamate group at the 1-position of the piperidine .

  • The benzo[d]isothiazol-3-yl 1,1-dioxide group, a sulfonamide-derived heterocycle.

The structural complexity is further illustrated by its SMILES notation:
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32 , which encodes the spatial arrangement of atoms. The InChIKey BVCGIAIZXMVKBD-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₈H₂₅N₃O₄S
Molecular Weight379.5 g/mol
CAS Registry Number1420867-75-9
PubChem CID71650397

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the tert-butyl carbamate and benzoisothiazole groups occupying equatorial positions to minimize steric strain . Quantum mechanical calculations predict a rotational energy barrier of ~8 kcal/mol for the N-methylamino linker, suggesting moderate conformational flexibility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Piperidine Functionalization: tert-Butyl piperidine-1-carboxylate is alkylated at the 4-position using methylamine derivatives .

  • Benzoisothiazole Coupling: The intermediate 4-(methylamino)piperidine reacts with 3-chlorobenzo[d]isothiazole 1,1-dioxide under Ullmann or Buchwald-Hartwig conditions to form the C–N bond .

  • Protection/Deprotection: The tert-butyloxycarbonyl (Boc) group remains intact during synthesis, serving as a protective group for the piperidine nitrogen .

Table 2: Key Synthetic Intermediates

StepReagentRoleYield
1tert-Butyl piperidine-1-carboxylateStarting material90%
23-Chlorobenzo[d]isothiazole 1,1-dioxideElectrophilic coupling partner75%

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol . Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) . Nuclear magnetic resonance (NMR) spectra show characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.85 (s, 3H, N–CH₃), 3.40–3.70 (m, 4H, piperidine) .

  • ¹³C NMR: δ 155.2 (C=O), 134.8 (C–S), 28.3 (Boc CH₃) .

Physicochemical Properties

Thermodynamic Parameters

  • LogP: Calculated at 2.1 ± 0.3 (XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: 0.12 mg/mL (25°C), as per shake-flask method.

  • Melting Point: 168–170°C (decomposition observed above 170°C) .

Spectroscopic Profiles

  • IR (KBr): Strong bands at 1705 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) .

  • UV-Vis (MeOH): λₘₐₓ 274 nm (π→π* transition of benzoisothiazole).

Pharmacological Research

Hypothetical Targets

The benzoisothiazole dioxide moiety resembles sulfonamide pharmacophores found in:

  • Carbonic Anhydrase Inhibitors: Analogous to acetazolamide, suggesting potential diuretic or antiglaucoma activity.

  • GABAₐ Receptor Modulators: Structural similarity to benzisothiazolones may confer anxiolytic properties .

In Silico Predictions

Analytical Methods

Quantification Techniques

  • LC-MS/MS: MRM transition m/z 380.1→136.0 (CE 25 eV) .

  • Elemental Analysis: Calculated C 57.02%, H 6.64%, N 11.07%; Found C 56.89%, H 6.71%, N 10.94% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator